B1576419 Hs-AFP1

Hs-AFP1

Cat. No.: B1576419
Attention: For research use only. Not for human or veterinary use.
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Description

Hs-AFP1 is an antifungal plant defensin isolated from Heuchera sanguinea (coral bells) seeds. This cationic, cysteine-rich peptide has a characteristic three-dimensional structure stabilized by four disulfide bonds, forming a cysteine-stabilized αβ (CSαβ) motif . It exhibits broad-spectrum antifungal activity against a range of plant and human pathogens, including Candida albicans , Fusarium culmorum , and Saccharomyces cerevisiae , while demonstrating no toxicity to human cells, highlighting its potential for therapeutic development . The primary mechanism of action involves a specific, high-affinity, and reversible interaction with the membrane phospholipid phosphatidic acid (PA); key residues for this interaction are Histidine-32 and Arginine-52 . Following membrane binding, HsAFP1 is internalized into fungal cells, a process that involves glycosylphosphatidylinositol (GPI)-anchored proteins . Its intracellular activity induces a complex cascade of effects, including mitochondrial dysfunction, accumulation of reactive oxygen species (ROS), and the induction of apoptosis in Candida albicans . Further research has shown that HsAFP1 also triggers autophagy, causes vacuolar dysfunction, and impairs the cell cycle in yeast . A significant research value of HsAFP1 lies in its synergistic activity with conventional antimycotics like caspofungin, effectively enhancing their activity against both planktonic cultures and biofilms of C. albicans . Due to its robust antifungal properties and unique, multi-faceted mode of action, HsAFP1 serves as a valuable tool for researching fungal cell biology, novel antifungal targets, and combination therapies. This product is supplied for Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

bioactivity

Fungi,

sequence

DGVKLCDVPSGTWSGHCGSSSKCSQQCKDREHFAYGGACHYQFPSVKCFCKRQC

Origin of Product

United States

Chemical Reactions Analysis

Interaction with Phosphatidic Acid (PA) and Phosphatidylinositol Phosphates (PtdInsPs)

HsAFP1 interacts reversibly with phosphatidic acid (PA), a phospholipid that serves as a precursor for other phospholipids, and to a lesser extent with phosphatidylinositol phosphates (PtdInsPs) .

  • Key Amino Acids: Histidine at position 32 and arginine at position 52 in HsAFP1 are crucial for this interaction. The phosphate group in PA is also essential .

  • Impact of Mutations: A variant of HsAFP1 lacking both histidine and arginine (HsAFP1[H32A][R52A]) shows reduced binding to PA and PtdInsPs (≥74%) and diminished antifungal activity (≥2-fold), highlighting the link between lipid binding and antifungal function .

  • Reversibility: HsAFP1's binding to PA is reversible, as demonstrated through competitive rELISA assays .

Structural Requirements for PA Binding

Experiments have identified specific structural requirements for the interaction between HsAFP1 and PA :

  • Phosphate Group Importance: Methylation of the phosphate group in PA reduces HsAFP1 binding, indicating that a free phosphate group is crucial for the interaction .

  • Competition with Free Phosphates: Higher phosphate concentrations in the buffer reduce HsAFP1 binding to PA, suggesting competition between PA and free phosphates for HsAFP1 binding .

Mechanism of Membrane Permeabilization

HsAFP1 accumulates at the cell surface of yeast cells, particularly at the buds and septa, leading to membrane permeabilization .

  • Cellular Accumulation: Fluorescently labeled HsAFP1 accumulates at the yeast cell surface, especially at buds and septa .

  • Internalization: Membrane permeabilization occurs after HsAFP1 internalization, though the exact mechanisms remain unclear . Endocytosis is at least partially involved in this process .

Induction of Apoptosis in Candida albicans

HsAFP1 induces apoptosis in Candida albicans, which is associated with mitochondrial dysfunction and the accumulation of reactive oxygen species (ROS) .

  • ROS Production: HsAFP1-treated cultures show increased ROS levels compared to controls .

  • DNA Fragmentation: Increased DNA fragmentation levels are observed in HsAFP1-treated cultures .

  • Markers of Apoptosis: HsAFP1-induced cell death is accompanied by typical markers of apoptosis, such as phosphatidylserine (PS) translocation and loss of membrane integrity .

Involvement of GPI-Anchored Proteins and Autophagy

Transcriptome analysis and genetic tests have revealed that GPI-anchored proteins are involved in HsAFP1’s internalization, and that HsAFP1 induces autophagy, vacuolar dysfunction, and impairment of the cell cycle .

Yeast Tolerance Mechanisms

Studies involving Saccharomyces cerevisiae deletion mutant libraries have identified yeast tolerance mechanisms towards HsAFP1 treatment, involving mitogen-activated protein kinase (MAPK) cascades and general stress response pathways .

Synergistic Activity with Antifungal Drugs

HsAFP1 shows synergistic activity with caspofungin and amphotericin B against Candida albicans biofilms, resulting in biofilm formation inhibition .

Impact on Mitochondrial Function and ROS Production

HsAFP1's antifungal action requires a properly working yeast respiratory chain and induces apoptosis in C. albicans .

  • Respiratory Chain Requirement: The respiration inhibitor sodium azide antagonizes HsAFP1 antifungal action, indicating that a functional respiratory chain is necessary for HsAFP1's effects .

  • Mitochondrial ROS Production: Decreased actin turnover results in increased mitochondrial ROS production and apoptosis .

Interaction with Lipids

HsAFP1 can bind to various lipids containing at least one phosphate group, with PA showing the most pronounced binding . The histidine at position 32 and arginine at position 52, along with the phosphate group in PA, are important for this interaction .

NMR Characterization of rHsAFP1

Nuclear Magnetic Resonance (NMR) spectroscopy is utilized to characterize the structure and dynamics of recombinant HsAFP1 (rHsAFP1) .

  • Spectroscopic Methods: Two-dimensional NMR experiments, including TOCSY, NOESY, ECOSY, and HSQC, are conducted to analyze rHsAFP1 .

  • Solvent Suppression: Solvent suppression techniques are employed to enhance the quality of NMR spectra .

  • Data Acquisition: Spectra are acquired with specific data points and increments to resolve structural details .

Comparison with Similar Compounds

Implications for Antifungal Development

This compound’s high specificity, stability, and salt tolerance make it a promising candidate for transgenic crop engineering .

Preparation Methods

Recombinant Production of Hs-AFP1

The primary method for preparing this compound involves heterologous expression in the yeast Pichia pastoris, which allows proper folding and formation of disulfide bonds essential for its activity.

  • Gene Cloning and Vector Construction :
    The PCR fragment encoding the mature this compound peptide is cloned in-frame with the α-factor secretion signal in the pPICZαA transfer vector. This vector facilitates secretion of the peptide into the culture medium, simplifying downstream purification.

  • Transformation and Culture Conditions :
    The recombinant plasmid is integrated into the Pichia pastoris genome. The transformed strain is initially grown in YPD medium overnight at 30°C with shaking. Subsequently, cells are transferred to buffered glycerol-complex medium (BMGY) and grown to an OD600 of 0.5 for 24 hours at 30°C.

  • Induction of Expression :
    Cells are pelleted and resuspended in buffered methanol-complex medium (BMMY) to concentrate the culture fourfold. Methanol (2.5% v/v) is added every 24 hours to maintain induction of gene expression. The induction phase lasts for 96 hours at 25°C with shaking.

Purification of Recombinant this compound

Purification is critical to isolate the peptide in a form suitable for functional and structural studies.

  • Initial Clarification :
    After induction, cells are removed by centrifugation at 8000 rpm for 10 minutes at 4°C. The supernatant containing secreted this compound is filter-sterilized through a 0.22 μm membrane.

  • Cation Exchange Chromatography :
    The peptide is purified using cation exchange chromatography on SP Sepharose High Performance resin packed in an XK26/20 column. The binding buffer is 50 mM sodium acetate at pH 5. Elution is performed with a gradient of sodium chloride (up to 1 M) in the same buffer. The peptide elutes at approximately 29% elution buffer concentration.

  • Reversed-Phase Chromatography :
    Further purification is achieved by reversed-phase high-performance liquid chromatography (RP-HPLC) using a Gemini C18 column. Acetonitrile gradients are used to elute the peptide, ensuring high purity and removal of contaminants.

Structural Characterization and Quality Control

  • NMR Structural Analysis :
    Nuclear Magnetic Resonance (NMR) studies reveal that recombinant this compound comprises an α-helix and a triple-stranded antiparallel β-sheet stabilized by four intramolecular disulfide bonds, confirming correct folding.

  • Functional Assays :
    Recombinant this compound exhibits antifungal activity comparable to native peptide purified from seeds, validating the effectiveness of the preparation method.

Lipid Binding Assays for Functional Verification

  • Reverse ELISA (rELISA) Assay :
    To confirm the functional binding of this compound to fungal membrane components, rELISA assays are performed. Lipid solutions (e.g., phosphatidic acid) are coated onto ELISA plates and incubated with this compound at various concentrations. Binding is detected via primary and secondary antibodies and quantified by absorbance at 405 nm.

  • Binding Specificity :
    The peptide shows strong reversible binding to phosphatidic acid (PA), a key fungal membrane phospholipid. Mutants lacking key basic amino acids (histidine 32 and arginine 52) show reduced binding, indicating these residues are critical for interaction.

Summary Table of Preparation Steps

Step Description Conditions/Details Reference
Gene cloning PCR fragment cloned into pPICZαA vector with α-factor secretion signal Standard molecular cloning protocols
Transformation & culture Integration into Pichia pastoris, grown in YPD, then BMGY 30°C, 200-250 rpm shaking, OD600 ~0.5
Induction Resuspension in BMMY with 2.5% methanol added every 24h 25°C, 96 hours induction
Cell removal & filtration Centrifugation at 8000 rpm, filtration through 0.22 μm filter 4°C, sterile filtration
Cation exchange chromatography SP Sepharose resin, 50 mM sodium acetate pH 5, gradient elution with NaCl Elution peak at ~29% elution buffer
Reversed-phase chromatography Gemini C18 column, acetonitrile gradient elution 4.6 mL/min flow rate
Structural verification NMR analysis confirming α-helix and β-sheet with disulfide bonds PDB ID: 2n2q
Functional lipid binding assay rELISA with phosphatidic acid-coated plates, antibody detection Absorbance at 405 nm

Research Findings on Preparation Impact

  • Recombinant this compound produced via this method retains antifungal activity against Fusarium culmorum and Candida albicans, including inhibition of biofilm formation.
  • The correct folding, as evidenced by NMR and disulfide bond formation, is essential for activity.
  • The purification strategy ensures removal of host proteins and contaminants, yielding a peptide suitable for biochemical and biophysical studies.
  • Binding assays confirm that the peptide’s interaction with fungal membrane lipids is preserved, which is critical for its mechanism of action.

Q & A

Q. What experimental methodologies are recommended for studying Hs-AFP1's binding affinity to fungal membranes?

To investigate this compound binding, researchers employ radiolabeled saturation assays using 35S-labeled this compound incubated with fungal hyphae or microsomal membranes. Binding kinetics are analyzed via Scatchard plots to calculate dissociation constants (Kd values) and binding site density (Bmax). For example, this compound exhibits a Kd of 29 nM for Neurospora crassa hyphae and 26 nM for microsomal membranes, indicating high-affinity interactions . Controls include measuring nonspecific binding with excess unlabeled ligand and validating reproducibility across triplicate experiments.

Q. How is this compound's antifungal activity quantitatively assessed in laboratory settings?

Antifungal activity is evaluated using dose-response assays under standardized conditions (e.g., 4°C incubation to minimize metabolic interference). Activity is quantified by measuring inhibition of fungal growth or membrane integrity. Parallel binding assays (e.g., proteinase K pretreatment of membranes) help distinguish between direct membrane interaction and protease-sensitive pathways . Data should include IC50 values and statistical significance tests to ensure robustness.

Advanced Research Questions

Q. How can researchers address discrepancies in this compound binding data across different experimental models?

Discrepancies (e.g., variations in Kd between hyphae and isolated membranes) require systematic validation of experimental conditions, such as buffer composition, temperature, and ligand concentration ranges. Competitive inhibition assays with structurally related defensins (e.g., Rs-AFP2, Dm-AMP1) can identify specificity issues. Additionally, Hill coefficient analysis (e.g., values near 1.0 for this compound) confirms non-cooperative binding, ruling out artifacts from cooperative interactions .

Q. What are the critical considerations for ensuring reproducibility in this compound binding assays?

Key factors include:

  • Standardized membrane preparation : Isolate microsomal membranes using consistent centrifugation protocols to preserve receptor integrity.
  • Control for protease activity : Pre-treat samples with heat-inactivated proteinase K to distinguish between protein-mediated binding and nonspecific interactions (e.g., 40% reduction in binding observed with active protease) .
  • Data normalization : Express binding data as pmol/mg protein to account for variations in membrane concentration.

Q. How does proteolytic treatment of fungal membranes influence this compound binding, and what does this indicate about its mechanism?

Proteinase K pretreatment reduces this compound binding by ~40%, suggesting that ~60% of binding is mediated by non-protein components (e.g., lipids). This supports a dual mechanism where this compound interacts with both protein receptors and lipid bilayers. Researchers should validate this by combining proteolysis with lipid extraction experiments and comparing results to defensins with known lipid specificity (e.g., Rs-AFP2) .

Methodological and Analytical Guidelines

  • Data interpretation : Use Scatchard plots for linear regression analysis of saturation binding data, ensuring ≥ 0.95 for reliable Kd and Bmax calculations .
  • Ethical replication : Adhere to protocols for radiolabeling safety and disclose all modifications to published methods to ensure reproducibility .
  • Contradiction resolution : Apply iterative hypothesis testing (e.g., varying ligand concentrations, testing competitive inhibitors) to reconcile conflicting results .

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